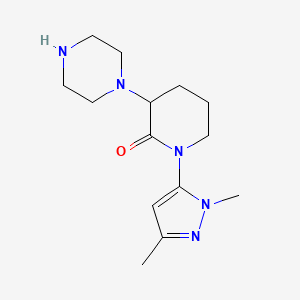
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg könnte Folgendes umfassen:
Bildung des Pyrazolrings: Dies kann durch die Reaktion eines geeigneten Diketons mit Hydrazin unter sauren oder basischen Bedingungen erreicht werden.
Anlagerung des Piperidinrings: Dieser Schritt könnte die Reaktion des Pyrazolderivats mit einem Piperidinderivat unter Bedingungen beinhalten, die eine nucleophile Substitution fördern.
Einführung der Piperazin-Einheit: Dies kann durch die Reaktion der Zwischenverbindung mit Piperazin unter geeigneten Bedingungen erfolgen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen beinhalten häufig die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, Prinzipien der grünen Chemie und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Dies könnte die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid beinhalten.
Reduktion: Übliche Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können mit geeigneten Reagenzien durchgeführt werden.
Übliche Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu einem Keton- oder Carbonsäurederivat führen, während die Reduktion zu einem Alkohol führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen Verwendungsmöglichkeiten als Therapeutikum untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-on hängt von seinem spezifischen biologischen Ziel ab. Es könnte mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und so zu einer biologischen Reaktion führen. Die beteiligten molekularen Zielstrukturen und Signalwege können durch biochemische Assays und Molekülmodellierungsstudien aufgeklärt werden.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(1H-Pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-on
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(morpholin-1-yl)piperidin-2-on
Einzigartigkeit
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl von Pyrazol- als auch von Piperazineinheiten könnte im Vergleich zu anderen ähnlichen Verbindungen einzigartige Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H23N5O |
|---|---|
Molekulargewicht |
277.37 g/mol |
IUPAC-Name |
1-(2,5-dimethylpyrazol-3-yl)-3-piperazin-1-ylpiperidin-2-one |
InChI |
InChI=1S/C14H23N5O/c1-11-10-13(17(2)16-11)19-7-3-4-12(14(19)20)18-8-5-15-6-9-18/h10,12,15H,3-9H2,1-2H3 |
InChI-Schlüssel |
QZUQSNYUDGPHEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)N2CCCC(C2=O)N3CCNCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)
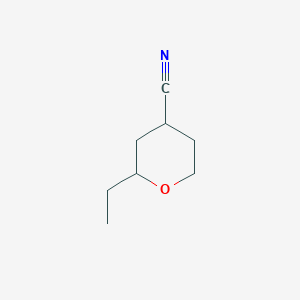

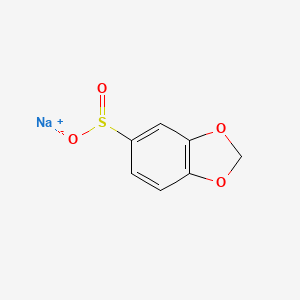
![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
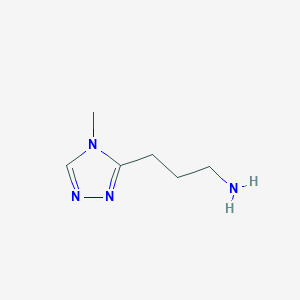


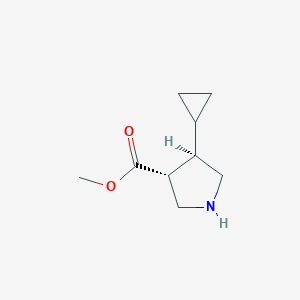

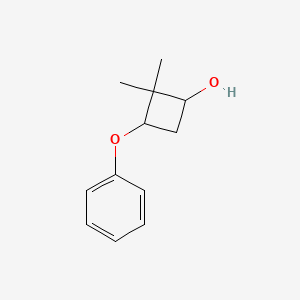
![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
